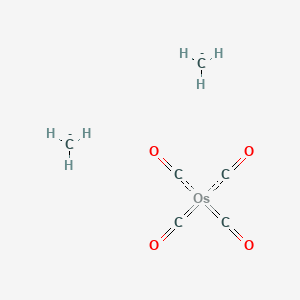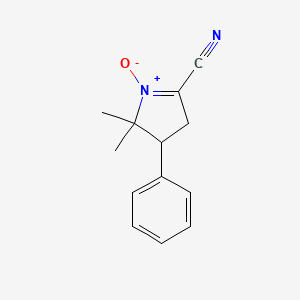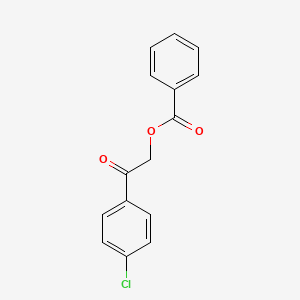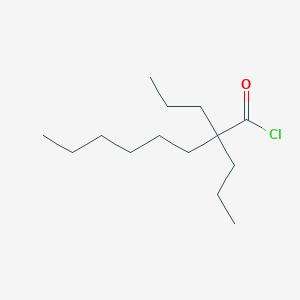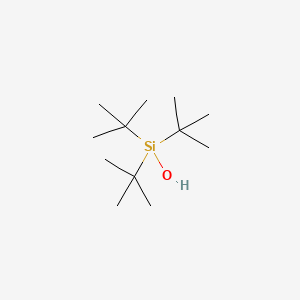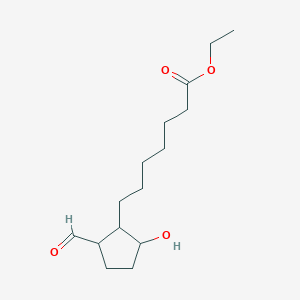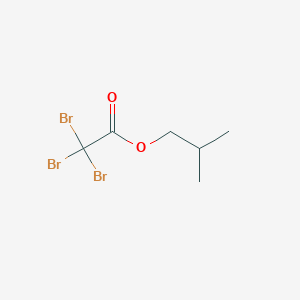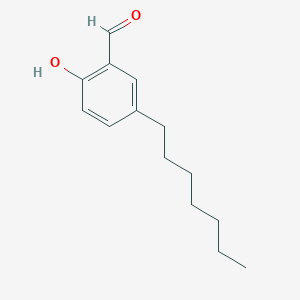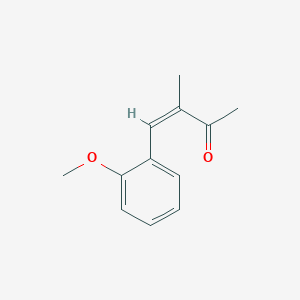
(Z)-4-(2-methoxyphenyl)-3-methylbut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-(2-methoxyphenyl)-3-methylbut-3-en-2-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a conjugated system consisting of a carbonyl group and a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(2-methoxyphenyl)-3-methylbut-3-en-2-one typically involves the aldol condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and 3-methyl-2-butanone in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production methods.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-(2-methoxyphenyl)-3-methylbut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted enones with different functional groups.
Wissenschaftliche Forschungsanwendungen
(Z)-4-(2-methoxyphenyl)-3-methylbut-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (Z)-4-(2-methoxyphenyl)-3-methylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-(2-methoxyphenyl)-3-methylbut-3-en-2-one: The (E)-isomer of the compound, which has different spatial arrangement of atoms.
4-(2-methoxyphenyl)-3-buten-2-one: A similar compound lacking the methyl group at the 3-position.
4-(2-hydroxyphenyl)-3-methylbut-3-en-2-one: A compound with a hydroxyl group instead of a methoxy group.
Uniqueness
(Z)-4-(2-methoxyphenyl)-3-methylbut-3-en-2-one is unique due to its specific (Z)-configuration, which can influence its reactivity and biological activity. The presence of the methoxy group also contributes to its distinct chemical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
60438-51-9 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
(Z)-4-(2-methoxyphenyl)-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-9(10(2)13)8-11-6-4-5-7-12(11)14-3/h4-8H,1-3H3/b9-8- |
InChI-Schlüssel |
VRMHHUGKIZTMOO-HJWRWDBZSA-N |
Isomerische SMILES |
C/C(=C/C1=CC=CC=C1OC)/C(=O)C |
Kanonische SMILES |
CC(=CC1=CC=CC=C1OC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)
![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)
